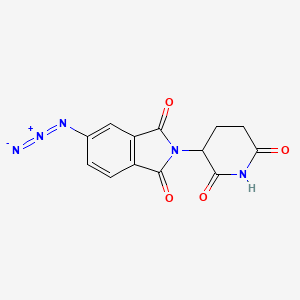

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

Chemical Structure and Synthesis 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core fused with a 2,6-dioxopiperidin-3-yl group and an azide substituent at the 5-position. Its synthesis involves diazotization of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione followed by azidation using sodium azide (NaN₃) . This two-step procedure highlights its accessibility as a building block for further functionalization.

Commercial Availability and Applications

The compound is cataloged by Enamine Ltd. (CAS: 1422514-56-4) with a molecular formula of C₁₃H₁₀N₄O₄ and a molecular weight of 310.25 g/mol. Its structural features, including the reactive azide group and dioxopiperidine moiety, suggest utility in click chemistry, proteolysis-targeting chimeras (PROTACs), or as a precursor for bioactive molecules .

Properties

Molecular Formula |

C13H9N5O4 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20) |

InChI Key |

JVVGPGVAUOFYCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a two-step reaction. The first step is the diazotization of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, followed by azidation using sodium azide as the azide ion precursor . This method is efficient and yields the desired azide compound with high purity.

Chemical Reactions Analysis

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes to form stable triazole linkages.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles through a process known as “click chemistry.” This reaction is highly specific and efficient, making it useful for various applications in chemical synthesis and bioconjugation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 2-(6-Oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

- Structural Difference : The piperidine ring contains a single ketone group (6-oxo) instead of two (2,6-dioxo).

- Impact: Reduced electron-withdrawing effects may alter reactivity in nucleophilic additions or hydrogen bonding. This derivative is synthesized via reaction of phthalic acid with 5-aminopiperidin-2-one, emphasizing its role as an intermediate in PROTAC development .

(b) 4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- Structural Difference : Incorporates a hexyl azide chain at the 4-position via nucleophilic aromatic substitution.

- Impact : The elongated azide-containing side chain enhances solubility in organic solvents and facilitates conjugation in biopolymer synthesis. Yield (17%) and purification challenges highlight trade-offs in synthetic complexity .

Functional Group Analogues

(a) N1-Substituted Derivatives (e.g., 2-(1-Benzyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,4-dione)

- Structural Difference : A benzyl group replaces the hydrogen at the piperidine N1 position, and the isoindole dione oxygen is shifted to the 4-position.

- Synthesis requires multi-step routes, including anhydride opening reactions .

(b) 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Procymidone)

- Structural Difference : A bicyclic azabicyclohexane system replaces the isoindole-dione core, with dichlorophenyl and methyl substituents.

- Impact : This structural variation confers fungicidal activity, as seen in its use as a pesticide. The absence of an azide group limits its utility in click chemistry but enhances environmental persistence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves condensation of phthalic anhydride derivatives with amines such as 3-aminopiperidine-2,6-dione. Key steps include:

Ring-opening of phthalic anhydrides with 3-aminopiperidine-2,6-dione to form intermediate carboxylates.

Cyclization using carbonyldiimidazole (CDI) or similar coupling agents to form the isoindole-dione core .

- Optimization : Yield and purity depend on solvent choice (e.g., DMF or NMP), temperature (80–110°C), and stoichiometric ratios. For example, using CDI in DMF at 100°C for 2 hours achieved a 92.6% yield in a related derivative .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is recommended for refinement?

- Experimental Design : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation in solvents like DMSO or THF.

- Refinement Tools : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. Recent updates in SHELXL include improved restraints for azido groups and disordered regions .

Q. What are the primary biological targets of this compound, and how is its activity validated in vitro?

- Target Identification : The 2,6-dioxopiperidin-3-yl moiety binds cereblon (CRBN), an E3 ubiquitin ligase, enabling proteolysis-targeting chimeras (PROTACs) to degrade disease-associated proteins .

- Validation :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity to CRBN.

- Western Blotting to confirm degradation of target proteins (e.g., androgen receptor) in cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity across studies?

- Data Analysis :

- Reproducibility Checks : Compare reaction conditions (e.g., solvent purity, inert atmosphere use). For example, trace moisture can hydrolyze azido groups, reducing yield .

- Structural Confirmation : Use NMR (e.g., , , ) to verify azide placement and rule out regioisomers.

Q. What strategies are employed to design PROTACs using this compound, and how does linker length/chemistry impact efficacy?

- Experimental Design :

Linker Selection : Polyethylene glycol (PEG) or alkyl chains (e.g., 5–10 units) balance solubility and proteasome recruitment. For example, a PEG5 linker improved solubility by 3-fold in a thalidomide analog .

Warhead Integration : Conjugate the azido group to alkyne-functionalized target ligands via click chemistry (CuAAC or SPAAC) .

- Efficacy Metrics :

- DC (degradation concentration) and Dmax (maximum degradation) in cell-based assays.

Q. How do structural analogs of this compound compare in cereblon binding, and what SAR insights exist?

- SAR Table :

- Mechanistic Insight : The isoindole-dione ring’s electron-withdrawing groups (e.g., azido, fluoro) enhance CRBN binding by 2–4× compared to thalidomide .

Q. What challenges arise in characterizing polymorphic forms of this compound, and how are they addressed?

- Analytical Techniques :

- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify polymorphs.

- Dynamic Vapor Sorption (DVS) to assess hygroscopicity, critical for formulation stability.

Methodological Considerations

- Synthesis Troubleshooting : Monitor azide stability via FT-IR (2100 cm peak) to prevent decomposition during prolonged heating .

- Crystallography Pitfalls : Use TWINABS (SHELX module) for twinned data correction. Missing electron density near the azido group may indicate disorder .

- Biological Assays : Include negative controls (e.g., CRBN-knockout cells) to confirm on-target degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.